4-(2-Chloroethyl)-3,5-dimethylisoxazole
Overview
Description
4-(2-Chloroethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-3,5-dimethylisoxazole typically involves the reaction of 3,5-dimethylisoxazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different isoxazole derivatives with varied properties.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the chloroethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to more reactive intermediates.
Reduction: Formation of reduced isoxazole derivatives with altered electronic properties.
Scientific Research Applications
4-(2-Chloroethyl)-3,5-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-3,5-dimethylisoxazole involves its interaction with molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. This interaction can disrupt cellular functions, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)-3,5-dimethylisoxazole: Unique due to its specific substitution pattern and potential reactivity.
Bis(2-chloroethyl)sulfide: Known for its use as a chemical warfare agent (mustard gas) with similar chloroethyl groups but different core structure.
Chlorambucil: A chemotherapy agent with chloroethyl groups, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
This compound stands out due to its isoxazole core, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in the synthesis of new organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
4-(2-chloroethyl)-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZNPZXWGSTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358723 | |
Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79379-02-5 | |
Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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